molecular formula C9H9O3- B11928099 3-(Methoxymethyl)benzoate

3-(Methoxymethyl)benzoate

Cat. No.: B11928099
M. Wt: 165.17 g/mol
InChI Key: ZPBMOTGPFVLBMN-UHFFFAOYSA-M
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Description

3-(Methoxymethyl)benzoate, also known as methyl 3-methoxybenzoate, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a methoxymethyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methoxymethyl)benzoate can be synthesized through the esterification of 3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methoxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release methanol and 3-methoxybenzoic acid, which can further interact with biological pathways. The methoxy group can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)benzoate is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research .

Properties

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

3-(methoxymethyl)benzoate

InChI

InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1

InChI Key

ZPBMOTGPFVLBMN-UHFFFAOYSA-M

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)[O-]

Origin of Product

United States

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